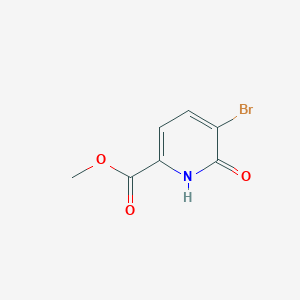

Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate

CAS No.: 178876-86-3

Cat. No.: VC3735470

Molecular Formula: C7H6BrNO3

Molecular Weight: 232.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 178876-86-3 |

|---|---|

| Molecular Formula | C7H6BrNO3 |

| Molecular Weight | 232.03 g/mol |

| IUPAC Name | methyl 5-bromo-6-oxo-1H-pyridine-2-carboxylate |

| Standard InChI | InChI=1S/C7H6BrNO3/c1-12-7(11)5-3-2-4(8)6(10)9-5/h2-3H,1H3,(H,9,10) |

| Standard InChI Key | OZVOYEXCBCAMNC-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=C(C(=O)N1)Br |

| Canonical SMILES | COC(=O)C1=CC=C(C(=O)N1)Br |

Introduction

Chemical Structure and Properties

Molecular Identity

Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate is a pyridine derivative characterized by the presence of three key functional groups: a bromine atom at the 5-position, a keto group at the 6-position, and a methyl carboxylate group at the 2-position. This combination of functional groups creates a unique electron distribution within the molecule that influences its reactivity patterns and potential applications in organic synthesis .

The compound has a CAS registry number of 178876-86-3, which serves as its unique identifier in chemical databases and literature. The molecular formula is C₇H₆BrNO₃, reflecting its composition of carbon, hydrogen, bromine, nitrogen, and oxygen atoms .

Physical Properties

The physical properties of methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate provide insights into its behavior under various conditions, which is critical for handling, storage, and application in research or industrial contexts.

| Property | Value |

|---|---|

| Molecular Weight | 232.031 g/mol |

| Density | 1.7±0.1 g/cm³ |

| Boiling Point | 374.8±42.0 °C at 760 mmHg |

| Flash Point | 180.5±27.9 °C |

| Vapor Pressure | 0.0±0.8 mmHg at 25°C |

| Index of Refraction | 1.581 |

| LogP | -0.68 |

The relatively high boiling point of 374.8±42.0 °C indicates strong intermolecular forces, likely due to hydrogen bonding capabilities and the presence of polar functional groups. The negative LogP value (-0.68) suggests that the compound has greater solubility in water than in octanol, indicating its hydrophilic nature despite containing a bromine atom .

Structural Features

The structural features of methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate are essential to understanding its chemical behavior. The compound belongs to the dihydropyridine class, featuring a partially reduced pyridine ring. The presence of the 6-oxo (keto) group creates a lactam structure within the ring, which influences the compound's aromaticity and reactivity .

The methyl carboxylate group at the 2-position provides an ester functionality that can participate in various transformations, including hydrolysis, transesterification, and reduction reactions. Meanwhile, the bromine atom at the 5-position serves as a potential site for substitution reactions, particularly nucleophilic aromatic substitutions, which makes this compound valuable as a synthetic intermediate .

Chemical Reactivity

Reactive Sites

Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate contains several reactive sites that make it versatile in organic synthesis:

-

The bromine atom at the 5-position is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups such as amines, thiols, or alcohols.

-

The ester group can undergo typical carboxylic acid derivative reactions, including hydrolysis to form the corresponding carboxylic acid, transesterification with other alcohols, or reduction to form alcohols or aldehydes.

-

The lactam N-H bond can participate in N-alkylation reactions, potentially leading to derivatives similar to the related compound methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate .

Stability Considerations

The compound's hydrolytic stability would be of concern in aqueous environments, particularly at high or low pH values, where the ester group might undergo hydrolysis. This sensitivity would necessitate appropriate storage conditions to maintain the compound's integrity over time.

Applications in Research

Synthetic Utility

Comparative Analysis

Structural Analogs

A comparison of methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate with structurally related compounds provides insights into structure-activity relationships and helps predict reactivity patterns.

| Compound | Key Structural Difference | Potential Impact on Properties |

|---|---|---|

| Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate | Lacks bromine at 5-position | Reduced molecular weight, different reactivity pattern, potentially higher water solubility |

| Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate | Chlorine instead of bromine | Different leaving group ability, altered electronic properties, potentially different biological activity |

| Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate | Additional N-methyl group | Changed hydrogen bonding capabilities, altered solubility profile, different pharmacokinetic properties |

| 6-Oxo-1,6-dihydropyridine-2-carboxylic acid | Carboxylic acid instead of ester | Enhanced acid-base properties, different solubility profile, altered reactivity |

The N-methyl derivative (methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate) has a molecular weight of 246.06 g/mol, slightly higher than the non-methylated compound due to the additional methyl group . This structural modification likely affects the compound's behavior in biological systems, potentially altering its binding to target proteins or its metabolic stability.

Electronic and Steric Factors

The electronic and steric properties of methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate significantly influence its chemical behavior. The bromine atom, being electron-withdrawing but also capable of resonance donation, creates a unique electronic environment at the 5-position of the pyridine ring. This electronic character affects the reactivity of the compound toward both electrophilic and nucleophilic reagents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume